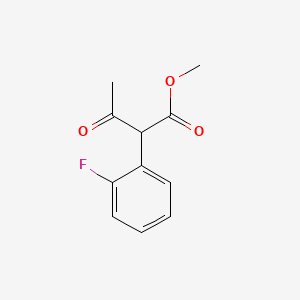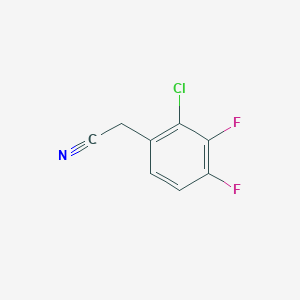
4-(1-Aminoethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)pyridin-2-amine, also known as 1-(4-Pyridyl)ethylamine, is a compound with the molecular formula C7H10N2. This compound is characterized by a pyridine ring substituted with an aminoethyl group at the 4-position. It is a versatile compound with significant applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . Another approach involves the use of Grignard reagents to add to pyridine N-oxides, followed by subsequent treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of mechanochemically activated magnesium metal for direct C-4-H alkylation of pyridines with alkyl halides is one such method .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives .
Scientific Research Applications
4-(1-Aminoethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s effects are mediated through pathways involving protein kinases and other signaling molecules .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic aromatic organic compound with the formula C5H5N.
Pyrrolidine: A saturated heterocyclic organic compound with the formula C4H9N.
Piperidine: A heterocyclic amine with the molecular formula C5H11N.
Comparison: 4-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Unlike pyridine, which is more aromatic, this compound has an aminoethyl group that enhances its reactivity and potential for forming hydrogen bonds. Compared to pyrrolidine and piperidine, it retains the aromaticity of the pyridine ring while introducing additional functional groups that expand its utility in synthesis and biological applications .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-(1-aminoethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10) |
InChI Key |
SNGUWLZYTZKVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


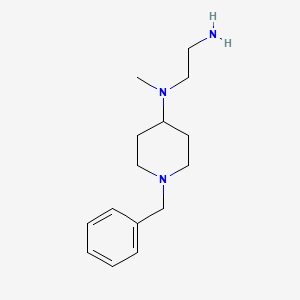
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

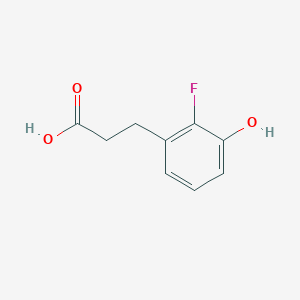

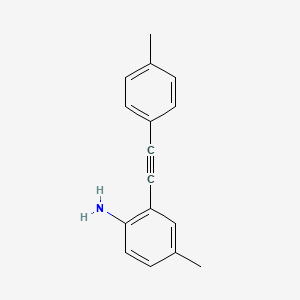
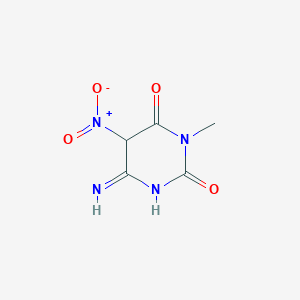
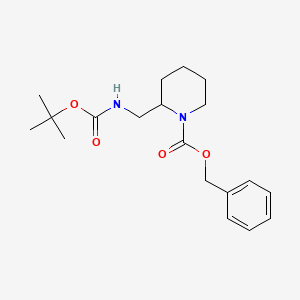

![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
